7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-10-2-6-5(4-12)1-11-8(6)7/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFWDKRWRBXGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225040 | |
| Record name | 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-32-2 | |
| Record name | 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde
Precursor Synthesis and Functional Group Introduction
The construction of the 7-Fluoro-1H-pyrrolo[3,2-c]pyridine core necessitates a logical sequence of reactions to build the bicyclic system with the desired substituents. A plausible approach involves the initial synthesis of a suitably functionalized fluorinated pyridine (B92270) precursor, followed by the annulation of the pyrrole (B145914) ring.
Strategic Approaches to the Fluorinated Pyridine Moiety
A key starting material for the synthesis of the target molecule is a pyridine ring bearing a fluorine atom at the 7-position (based on the pyrrolo[3,2-c]pyridine numbering), a nitro group, and a methyl group. A suitable precursor is 5-fluoro-2-methyl-3-nitropyridine. The synthesis of this intermediate can be envisioned through several routes, often starting from commercially available pyridine derivatives.
One common strategy involves the nitration of a fluorinated picoline. For instance, 2-methyl-5-fluoropyridine can be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve regioselective nitration and avoid side reactions.
Alternatively, a substitution approach on a pre-functionalized pyridine ring can be employed. Starting from a compound like 2-chloro-5-fluoro-3-nitropyridine, the chloro group can be displaced by a methyl group through a cross-coupling reaction, such as a Stille or Suzuki coupling, although this might be challenging due to the electron-withdrawing nature of the nitro group. A more classical approach would be the reaction with a methylating agent in the presence of a suitable catalyst.
Methods for Pyrrole Ring Annulation
With the precursor 5-fluoro-2-methyl-3-nitropyridine in hand, the subsequent step is the formation of the fused pyrrole ring to construct the 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold. The Leimgruber-Batcho indole synthesis is a particularly effective method for this transformation. researchgate.netwikipedia.org This reaction involves two main steps: the formation of an enamine from the o-nitrotoluene derivative and a subsequent reductive cyclization.
In the first step, 5-fluoro-2-methyl-3-nitropyridine is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. This reaction leads to the formation of a β-(dimethylamino)-α-(5-fluoro-3-nitropyridin-2-yl)ethene intermediate. The reaction typically requires heating to proceed at a reasonable rate. clockss.org
The second step is the reductive cyclization of the enamine intermediate. Various reducing agents can be employed for this purpose, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or tin(II) chloride. researchgate.netwikipedia.org The choice of reducing agent can influence the reaction yield and compatibility with other functional groups. The reduction of the nitro group to an amino group initiates an intramolecular cyclization, followed by the elimination of dimethylamine to afford the aromatic 7-fluoro-1H-pyrrolo[3,2-c]pyridine. researchgate.net
Introduction of the Carbaldehyde Functionality at C-3
The final step in the synthesis of the target compound is the introduction of a carbaldehyde group at the C-3 position of the 7-fluoro-1H-pyrrolo[3,2-c]pyridine core. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles and their aza-analogs. ijpcbs.comorganic-chemistry.org
The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile. wikipedia.org The reaction of 7-fluoro-1H-pyrrolo[3,2-c]pyridine with the Vilsmeier reagent leads to electrophilic substitution, predominantly at the electron-rich C-3 position of the pyrrole ring. Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the desired 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. organic-chemistry.org
Multi-Step Synthetic Routes
A cohesive multi-step synthetic route for this compound can be constructed by combining the aforementioned strategies.
Detailed Mechanistic Pathways of Key Steps
Leimgruber-Batcho Pyrrole Annulation: The mechanism of the Leimgruber-Batcho synthesis begins with the deprotonation of the methyl group of the nitropyridine precursor by a base, facilitated by the electron-withdrawing nitro group. The resulting carbanion then attacks the electrophilic carbon of the formamide acetal, leading to the formation of the enamine intermediate after elimination of an alcohol. researchgate.net The subsequent reductive cyclization involves the reduction of the nitro group to an amine. This newly formed amino group then undergoes an intramolecular nucleophilic attack on the enamine double bond, followed by the elimination of the secondary amine (e.g., dimethylamine) to afford the aromatized pyrrole ring. researchgate.net
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. wikipedia.org The electron-rich C-3 position of the 7-fluoro-1H-pyrrolo[3,2-c]pyridine acts as a nucleophile and attacks the Vilsmeier reagent. This electrophilic aromatic substitution results in the formation of a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during the workup to furnish the final carbaldehyde product. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
For the Leimgruber-Batcho synthesis , several parameters can be adjusted to maximize the yield of 7-fluoro-1H-pyrrolo[3,2-c]pyridine. The choice of solvent, temperature, and reaction time for the enamine formation is crucial. Similarly, the selection of the reducing agent and the conditions for the reductive cyclization can significantly impact the outcome. For instance, while catalytic hydrogenation with Pd/C is often effective, other reagents like zinc in acetic acid might be required for substrates containing halogens. researchgate.net
| Parameter | Variation | Expected Outcome on Yield/Selectivity |
| Leimgruber-Batcho: Enamine Formation | ||
| Formamide Acetal | DMF-DMA, DMF-DEA | Reactivity and reaction time may vary. |
| Solvent | DMF, Toluene | DMF often serves as both reactant and solvent. |
| Temperature | 80-120 °C | Higher temperatures generally favor faster reaction rates. |
| Leimgruber-Batcho: Reductive Cyclization | ||
| Reducing Agent | H₂/Pd-C, Ra-Ni/N₂H₄, Zn/AcOH | Choice depends on functional group tolerance. Zn/AcOH can be effective for halogenated substrates. researchgate.net |
| Solvent | Methanol (B129727), Ethanol (B145695), Acetic Acid | Solvent choice can influence the solubility of intermediates and the activity of the reducing agent. |
| Temperature | Room Temperature to Reflux | Milder conditions are generally preferred to minimize side reactions. |
| Vilsmeier-Haack Formylation | ||
| Vilsmeier Reagent | POCl₃/DMF, PBr₃/DMF | POCl₃/DMF is the most common combination. |
| Solvent | Excess DMF, Dichloromethane | Excess DMF can act as the solvent. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at low temperatures and then allowed to warm to room temperature. |
For the Vilsmeier-Haack formylation , the stoichiometry of the Vilsmeier reagent is a key parameter to control. An excess of the reagent is typically used to ensure complete conversion. The reaction temperature is also important; it is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The choice of solvent can also play a role, with excess DMF often serving as the solvent. nih.gov Careful control of these conditions is necessary to achieve high regioselectivity for the formylation at the C-3 position and to minimize potential side reactions, especially with the electron-deficient nature of the fluorinated pyridine ring.
Considerations for Scalability in Academic Synthesis
The transition of a synthetic route from a laboratory scale to a larger, pilot-plant scale presents a unique set of challenges, particularly within an academic setting where resources and specialized equipment may be limited. Key considerations for the scalability of the proposed synthesis of this compound would revolve around the individual steps, such as the construction of the pyrrolo[3,2-c]pyridine core, the electrophilic fluorination, and the Vilsmeier-Haack formylation.
For the Vilsmeier-Haack formylation , a critical transformation for introducing the aldehyde group, scalability requires careful management of the exothermic reaction. The in-situ formation of the Vilsmeier reagent from phosphorus oxychloride and dimethylformamide is highly exothermic and requires efficient heat dissipation to prevent runaway reactions. The use of reaction calorimetry can be instrumental in understanding the thermal profile of the reaction, allowing for the development of safe and controlled addition protocols on a larger scale acs.org. Process modeling based on calorimetric data can further aid in predicting the temperature profile and ensuring safe execution in larger vessels acs.org.
Electrophilic fluorination , another key step, also presents scalability challenges. The choice of fluorinating reagent is critical; while reagents like Selectfluor™ are effective, their cost can be a significant factor on a larger scale. The reactivity of different electrophilic fluorinating reagents can vary significantly, and a quantitative reactivity scale can aid in selecting the most appropriate reagent for a specific substrate and scale nih.govresearchgate.netchemistryworld.com. Furthermore, the handling of potentially hazardous reagents and byproducts requires stringent safety protocols and appropriate engineering controls.
The table below summarizes key scalability considerations for these critical reactions in an academic synthesis context.
| Reaction Type | Key Scalability Considerations | Potential Mitigation Strategies |
| Vilsmeier-Haack Formylation | Highly exothermic reaction, potential for runaway reaction, safe handling of POCl3. | Use of reaction calorimetry for thermal analysis, controlled addition of reagents, efficient heat exchange, process simulation. acs.org |
| Electrophilic Fluorination | Cost and availability of fluorinating reagents, potential hazards of reagents, reaction selectivity on a larger scale. | Selection of a cost-effective and highly reactive fluorinating agent based on reactivity scales nih.govresearchgate.netchemistryworld.com, careful process safety assessment. |
| Chromatographic Purification | Time-consuming and solvent-intensive on a large scale. | Development of crystallization or extraction procedures to minimize the need for chromatography. |
One-Pot and Convergent Synthesis Strategies
A potential one-pot synthesis for a related 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline core has been reported, involving a palladium-catalyzed Heck-coupling reaction followed by intramolecular Schiff base formation and double bond migration researchgate.net. Such a strategy, if adaptable to the 1H-pyrrolo[3,2-c]pyridine system, could significantly streamline the synthesis of the core structure. The development of one-pot, multi-component reactions is a growing area in heterocyclic chemistry, offering efficient access to complex scaffolds from simple starting materials mdpi.com.
Novel Synthetic Methodologies for Related Pyrrolo[3,2-c]pyridine Analogs
The field of synthetic organic chemistry is continually evolving, with new methodologies being developed to construct and functionalize heterocyclic scaffolds like pyrrolo[3,2-c]pyridine. Recent advances have focused on improving efficiency, selectivity, and substrate scope.
One notable advancement is the use of synergetic copper/zinc catalysis for the one-step annulation reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives rsc.org. This method demonstrates the power of cooperative catalysis in achieving complex transformations in a single step.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of pyrrolo[3,2-c]quinoline derivatives researchgate.net. This technique can significantly reduce reaction times compared to conventional heating methods.
Furthermore, electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines has been reported as a scalable and efficient method for the synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) chemrxiv.orgrsc.orgchemrxiv.org. This approach highlights the development of novel cyclization strategies for constructing the pyrrolopyridine core.
The table below provides a summary of some novel synthetic methodologies for related pyrrolo[3,2-c]pyridine and pyrroloquinoline analogs.
| Methodology | Key Features | Application | Reference |
| Synergetic Cu/Zn Catalysis | One-step annulation, double cyclization pathway. | Synthesis of 1H-pyrrolo[3,2-c]quinoline-2,4-diamines. | rsc.org |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines. | researchgate.net |
| Electrophilic [4+1]-Cyclization | Scalable, metal-free, one-pot synthesis. | Synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. | chemrxiv.orgrsc.orgchemrxiv.org |
| Vilsmeier-Haack Reaction of 7-acetyl-2-arylindoles | One-pot synthesis of polycarbo-substituted pyrroloquinolinones. | Synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. | nih.gov |
These novel methodologies showcase the ongoing efforts to develop more efficient and versatile synthetic routes to the pyrrolo[3,2-c]pyridine scaffold and its analogs, which will undoubtedly facilitate the discovery and development of new therapeutic agents based on this privileged heterocyclic system.
Chemical Reactivity and Derivatization of 7 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde
Reactions at the Carbaldehyde Group
The aldehyde moiety at the C-3 position of the pyrrole (B145914) ring is a key site for synthetic modification, allowing for its conversion into a variety of other functional groups and molecular scaffolds.
The aldehyde group of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. This transformation is a fundamental step in the synthesis of amides, esters, and other acid derivatives, which are common motifs in pharmacologically active compounds. A range of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups in the molecule.
Common methods for the oxidation of heterocyclic aldehydes include:
Pinnick Oxidation: This method utilizes sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, such as monobasic sodium phosphate (B84403) (NaH₂PO₄), and a chlorine scavenger like 2-methyl-2-butene. It is highly effective for aldehydes and is known for its mild conditions and high yields.
Tollens' Reagent: Oxidation with silver oxide (Ag₂O) or Tollens' reagent ([Ag(NH₃)₂]⁺) is a classic method that can be effective for electron-rich heterocyclic aldehydes.
Potassium Permanganate (KMnO₄): While a strong oxidant, KMnO₄ can be used under controlled basic conditions to convert aldehydes to carboxylic acids. However, its high reactivity requires careful optimization to avoid over-oxidation or degradation of the pyrrolopyridine core.
| Oxidation Method | Reagents | Typical Conditions | Key Advantages |
|---|---|---|---|
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O, Room Temperature | High selectivity for aldehydes, mild conditions |
| Silver (I) Oxide | Ag₂O | NaOH, EtOH/H₂O, Reflux | Effective for many heterocyclic aldehydes |
| Potassium Permanganate | KMnO₄ | Aqueous base (e.g., KOH), 0°C to RT | Cost-effective, powerful oxidant |
The carbaldehyde can be reduced to the primary alcohol, (7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol. This is typically achieved using mild hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is the most common and convenient reagent for this transformation due to its selectivity for aldehydes and ketones over other reducible groups.
Furthermore, the aldehyde serves as a precursor for the synthesis of amine derivatives via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, respectively, which is then reduced in situ by a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the reagent of choice for this transformation as it is mild enough not to reduce the starting aldehyde and is effective under weakly acidic conditions that favor iminium ion formation.
| Transformation | Product Type | Typical Reagents | Key Features |
|---|---|---|---|
| Reduction | Primary Alcohol | NaBH₄, LiAlH₄ | High yield, standard procedure |
| Reductive Amination | Primary/Secondary/Tertiary Amine | R¹R²NH, NaBH(OAc)₃ or NaBH₃CN | Forms C-N bond, versatile for library synthesis |
The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). researchgate.net This reaction typically occurs under mild acidic or basic catalysis to facilitate the dehydration step. nih.gov The resulting C=N double bond of the Schiff base is a versatile functional handle for further synthetic manipulations or can be a key structural element in the final target molecule. researchgate.netnih.gov The formation of these imines is often reversible and driven to completion by the removal of water. Pyrrole-based Schiff bases are a significant class of organic compounds with applications as ligands in coordination chemistry and as intermediates in the synthesis of various bioactive molecules. researchgate.netresearchgate.net
Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond, enabling chain extension and the synthesis of complex alkenyl derivatives.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. nih.govresearchgate.net While highly reliable for creating C=C bonds, a significant drawback of the classic Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to separate from the desired alkene product. youtube.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. nih.govwikipedia.org This reagent is generally more nucleophilic than the corresponding Wittig ylide. youtube.com A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which is easily removed during aqueous workup. youtube.comorganic-chemistry.org Furthermore, when stabilized phosphonate ylides (containing an electron-withdrawing group) are used, the HWE reaction exhibits excellent E-selectivity, predominantly forming the trans-alkene. wikipedia.orgorganic-chemistry.org
| Reaction | Reagent | Key Byproduct | Stereoselectivity | Primary Advantage |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Triphenylphosphine oxide (Ph₃P=O) | Variable (depends on ylide stability) | Broad substrate scope |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Dialkylphosphate Salt ((RO)₂PO₂⁻) | High E-selectivity with stabilized ylides | Easy purification, high E-selectivity |
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyrrolo[3,2-c]pyridine Core
The bicyclic core of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine presents two distinct aromatic rings with opposing electronic characteristics, leading to regioselective substitution patterns.
Electrophilic Aromatic Substitution (EAS): The pyrrole ring is inherently electron-rich and thus activated towards electrophilic attack. In contrast, the pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it highly deactivated towards EAS. youtube.comyoutube.com Furthermore, many electrophilic substitution reactions are conducted in strong acid, which would protonate the pyridine nitrogen, further deactivating the ring. gcwgandhinagar.com Therefore, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) is expected to occur selectively on the pyrrole ring. The existing aldehyde at C-3 is a deactivating group, which would direct incoming electrophiles to the C-2 position.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. youtube.com The fluorine atom at the C-7 position is an activating group for SNAr and can serve as a leaving group. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluoride, especially at elevated temperatures. This provides a direct method for functionalizing the pyridine portion of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Halogenated Precursors or Derivatives
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis and are highly applicable to the functionalization of heterocyclic scaffolds like pyrrolopyridines. osi.lv These reactions are typically performed on halogenated (Br, I) or triflated derivatives of the core structure.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. nih.govrsc.org It is a robust and versatile method for creating aryl-aryl or aryl-heteroaryl bonds. A bromo or iodo precursor of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine could be coupled with various boronic acids to introduce diverse substituents onto the heterocyclic core.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov It is the most common method for synthesizing arylalkynes. This reaction would allow for the introduction of alkynyl groups onto a halogenated pyrrolopyridine scaffold, which can serve as versatile intermediates for further transformations. rsc.orgdocumentsdelivered.com
| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-Aryl, Aryl-Vinyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N, DIPEA) | Aryl-Alkynyl |
Regioselective Functionalization of the Pyrrole Nitrogen
The pyrrole nitrogen (N-1) in the 1H-pyrrolo[3,2-c]pyridine scaffold is a key site for derivatization, allowing for the introduction of various substituents to modulate the compound's physicochemical and biological properties. The regioselectivity of these functionalization reactions is influenced by both the intrinsic electronic properties of the heterocyclic core and the reaction conditions employed.
The deprotonation of the pyrrole NH is a prerequisite for many functionalization reactions. The acidity of this proton is enhanced by the electron-withdrawing nature of the fused pyridine ring and the 3-carbaldehyde group. Once deprotonated, the resulting anion can participate in a variety of nucleophilic substitution reactions.
N-Alkylation: The introduction of alkyl groups onto the pyrrole nitrogen is a common strategy in medicinal chemistry. This can be achieved by treating the parent compound with an alkyl halide in the presence of a suitable base. The choice of base and solvent can be critical in controlling the regioselectivity, particularly in cases where the pyridine nitrogen (N-5) might compete for alkylation. However, the lone pair of the pyridine nitrogen is generally less available for reactions due to its participation in the aromatic system, favoring N-1 alkylation.
Table 1: Representative Conditions for N-Alkylation of Related Azaindoles
| Reagent/Catalyst | Base | Solvent | Temperature | Regioselectivity |
|---|---|---|---|---|
| Alkyl Halide | NaH | THF/DMF | Room Temp to 50°C | Predominantly N-1 |
| Alkyl Tosylate | K2CO3 | Acetonitrile | Reflux | Good N-1 selectivity |
N-Arylation: The formation of a C-N bond between the pyrrole nitrogen and an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling. These methods offer a versatile approach to a wide range of N-aryl derivatives. The success and regioselectivity of these reactions are dependent on the choice of catalyst, ligand, and reaction conditions. In the context of this compound, the electron-withdrawing substituents may impact the nucleophilicity of the pyrrole nitrogen, potentially requiring tailored catalytic systems for efficient coupling.
Table 2: Common Catalytic Systems for N-Arylation of Azaindoles
| Catalyst | Ligand | Base | Solvent | Reaction |
|---|---|---|---|---|
| Pd(OAc)2 or Pd2(dba)3 | Xantphos, BINAP | Cs2CO3, K3PO4 | Toluene, Dioxane | Buchwald-Hartwig |
The presence of the fluorine atom at the 7-position and the carbaldehyde at the 3-position are expected to decrease the electron density of the pyrrole ring, thereby influencing the rate and efficiency of N-functionalization reactions.
Exploration of Tautomeric Forms and Their Chemical Implications
Prototropic tautomerism is a significant feature of many heterocyclic compounds, including the 1H-pyrrolo[3,2-c]pyridine scaffold. For this compound, two primary tautomeric forms can be considered: the 1H-tautomer and the 5H-tautomer, where the proton resides on the pyrrole nitrogen (N-1) or the pyridine nitrogen (N-5), respectively.
The relative stability of these tautomers is governed by a combination of factors, including aromaticity, intramolecular interactions, and the electronic effects of substituents. Theoretical studies on the parent 5-azaindole (B1197152) system suggest that the 1H-tautomer is generally the more stable form. However, the presence of strong electron-withdrawing groups, such as the fluoro and carbaldehyde substituents in the target molecule, can significantly influence this equilibrium.
The fluorine atom at C-7 and the carbaldehyde at C-3 both withdraw electron density from the ring system. This effect is more pronounced on the adjacent atoms, potentially altering the relative basicity of the nitrogen atoms and thus the position of the tautomeric equilibrium. It is plausible that these electron-withdrawing groups could stabilize the 5H-tautomer to a greater extent than in the unsubstituted parent compound, although the 1H-form is still likely to be the predominant species in most conditions.
Table 3: Factors Influencing Tautomeric Equilibrium in 5-Azaindoles
| Factor | Influence on Equilibrium |
|---|---|
| Aromaticity | Favors the tautomer with a more aromatic system. |
| Substituent Effects | Electron-withdrawing groups can stabilize tautomers where the negative charge is delocalized onto them. |
| Solvent Polarity | Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. |
Chemical Implications of Tautomerism: The existence of multiple tautomers has important implications for the chemical reactivity of this compound. The different tautomers will exhibit distinct reactivity patterns. For instance, in reactions involving the pyrrole nitrogen, the concentration of the 1H-tautomer will be a critical factor. Conversely, reactions targeting the pyridine ring might be influenced by the presence of the 5H-tautomer.
The tautomeric equilibrium can also affect the spectroscopic properties of the molecule, as the different forms will have distinct NMR, UV-Vis, and IR spectra. Understanding and controlling the tautomeric equilibrium is therefore crucial for predictable and efficient chemical synthesis and for the interpretation of analytical data.
Computational and Theoretical Investigations of 7 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the molecular properties of heterocyclic compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, DFT methods like B3LYP, often paired with basis sets such as 6-31G or higher, are commonly employed to achieve a balance between computational cost and accuracy.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov
DFT calculations are used to model the energies and spatial distributions of these orbitals. For N-doped polycyclic aromatic compounds, the introduction and position of heteroatoms like nitrogen and fluorine significantly influence the HOMO and LUMO energy levels. nih.gov In computational studies of similar heterocyclic systems, negative energy values for both HOMO and LUMO are typically found, indicating a stable molecular state. researchgate.net The electron-withdrawing nature of the fluorine atom and the carbaldehyde group in 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is expected to lower the energies of both frontier orbitals compared to the unsubstituted parent compound.
Table 1: Illustrative Frontier Molecular Orbital Energies (DFT Calculation)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 eV | LUMO-HOMO energy difference, indicating chemical stability |
Note: The data in this table is illustrative and represents typical values obtained for similar heterocyclic compounds through DFT calculations. Specific values for this compound require dedicated computation.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). These predictions help in the assignment of experimental spectra and confirmation of the molecular structure.
IR Spectroscopy: Theoretical vibrational analysis through DFT can predict the frequencies and intensities of infrared absorption bands. This is useful for assigning functional groups, such as the C=O stretch of the carbaldehyde and C-F vibrations, and for correlating calculated geometry with experimental data.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, providing insight into the electronic structure and conjugation within the molecule.
Conformational Analysis and Tautomerism Studies
The 1H-pyrrolo[3,2-c]pyridine scaffold is largely planar, but substituents can adopt different orientations. nih.gov Computational conformational analysis can determine the most stable spatial arrangement of the carbaldehyde group relative to the heterocyclic ring. This involves calculating the energies of different rotamers to identify the global minimum energy conformation, which is crucial for understanding its interaction with biological targets.
Furthermore, azaindoles can exhibit prototropic tautomerism, where the proton on the pyrrole (B145914) nitrogen can potentially migrate to the pyridine (B92270) nitrogen. While the 1H-tautomer is generally the most stable for pyrrolo[3,2-c]pyridines, computational methods can quantify the energy differences between possible tautomers. This confirms the predominant form in solution and provides a deeper understanding of the compound's chemical behavior. Studies on 7-azaindole (B17877) have explored such tautomerization, which can be mediated by solvent molecules. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are essential tools. These methods predict how a ligand (the compound) binds to the active site of a protein target. nih.govtandfonline.com
Molecular Docking: This technique places the ligand into the binding pocket of a receptor in various orientations and conformations, scoring each pose based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, etc.). For the parent 1H-pyrrolo[3,2-c]pyridine scaffold, docking studies have been successfully used to investigate its potential as an inhibitor of targets like the colchicine-binding site on tubulin. nih.govtandfonline.comsemanticscholar.org Such studies can identify key amino acid residues that interact with the ligand and rationalize its biological activity. tandfonline.com For example, a docking simulation of a derivative into the colchicine (B1669291) site suggested the formation of hydrogen bonds with Thrα179 and Asnβ349. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. researchgate.net An MD simulation models the movements of atoms in the system, providing insights into the flexibility of the complex and the persistence of key interactions identified in docking. Studies on related pyrrolopyridine inhibitors have used MD to confirm the stability of hydrogen bonds within the active site. nih.gov
Table 2: Illustrative Molecular Docking Results for a 1H-pyrrolo[3,2-c]pyridine Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Tubulin (Colchicine Site) | -8.5 | Thrα179 | Hydrogen Bond |
| Asnβ349 | Hydrogen Bond | ||
| MPS1 Kinase | -9.2 | Lys553, Met655 | Hydrogen Bond, Hydrophobic |
Note: This table is based on published data for derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold and serves as an example of typical docking results. nih.govtandfonline.comresearchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods are integral to modern structure-activity relationship (SAR) studies, which aim to understand how changes in a molecule's structure affect its biological activity. By combining synthesis, biological testing, and computational modeling, researchers can build robust SAR models. nih.govtandfonline.com
For the 1H-pyrrolo[3,2-c]pyridine series, computational SAR involves docking a library of virtual or synthesized analogues into a target's active site. nih.govtandfonline.com The predicted binding energies and interaction patterns are then correlated with experimental activity data (e.g., IC50 values). This process helps to explain why certain substituents enhance activity while others diminish it. For example, analysis of various aryl substitutions on the scaffold revealed that introducing electron-donating groups could be beneficial for activity against certain cancer cell lines. tandfonline.com This computational feedback loop is crucial for rational drug design, guiding the synthesis of next-generation compounds with improved potency and selectivity. nih.gov
Biological Activity and Molecular Target Engagement Research of Pyrrolo 3,2 C Pyridine Derivatives Excluding Clinical Studies
In Vitro Enzyme Inhibition Studies (e.g., Kinases: MPS1, FGFRs, GSK-3, FMS)
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of several protein kinases, which are critical regulators of cell function and are often dysregulated in cancer.
Monopolar Spindle 1 (MPS1) Kinase: The protein kinase MPS1 is a vital component of the spindle assembly checkpoint and is frequently overexpressed in human cancers, making it a significant oncology target. A structure-based design program identified and optimized 1H-pyrrolo[3,2-c]pyridine derivatives as potent and selective MPS1 inhibitors. nih.gov An initial hit from a high-throughput screen was optimized to yield compound 65 (CCT251455) , a highly potent inhibitor of MPS1 with excellent translation from in vitro biochemical potency to cell-based activity. nih.gov
FMS Kinase (CSF-1R): FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.govmdpi.com A series of eighteen diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase. Several compounds demonstrated potent inhibition, with compounds 1e and 1r being the most active. nih.gov Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. nih.gov Furthermore, when tested against a panel of 40 kinases, compound 1r showed high selectivity for FMS, with an inhibition of 81% at a 1 µM concentration. nih.gov
| Compound | FMS Kinase IC₅₀ (nM) |
|---|---|
| 1e | 60 |
| 1r | 30 |
| KIST101029 (Lead Compound) | 96 |
Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase 3 (GSK-3): While specific research on the 1H-pyrrolo[3,2-c]pyridine scaffold against FGFRs and GSK-3 is limited, studies on isomeric scaffolds highlight the potential of the broader pyrrolopyridine class. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent, high-ligand-efficiency inhibitors of FGFRs 1, 2, and 3. nih.govrsc.org Similarly, a novel pyrrolo[2,3-b]pyridine-based inhibitor, S01 , was rationally designed and found to inhibit GSK-3β with an exceptionally low IC₅₀ of 0.35 nM, suggesting potential applications in treating Alzheimer's disease. researchgate.net These findings on related isomers suggest that the pyrrolopyridine core is a versatile pharmacophore for kinase inhibition.
Mechanism of Action Elucidation at the Molecular Level
Molecular studies have provided insights into how pyrrolo[3,2-c]pyridine derivatives engage their targets. In the case of MPS1 kinase inhibition, X-ray crystallography revealed that the optimized inhibitor CCT251455 stabilizes an inactive conformation of the enzyme. nih.gov This conformation orders the activation loop in a manner that is incompatible with the binding of both ATP and substrate peptides, effectively shutting down kinase activity. nih.gov
For a different class of derivatives, the mechanism involves the disruption of microtubule dynamics. A series of 1H-pyrrolo[3,2-c]pyridines were designed as inhibitors that bind to the colchicine-binding site of tubulin. tandfonline.comnih.gov Molecular modeling studies predicted that the most potent compound in this series, 10t , interacts with tubulin by forming hydrogen bonds with key residues Thrα179 and Asnβ349 within the colchicine (B1669291) site. tandfonline.comnih.gov This interaction potently inhibits tubulin polymerization, a mechanism shared with established microtubule-targeting agents. tandfonline.com
Cellular Assays and Phenotypic Screening (e.g., antiproliferation in cancer cell lines, cell cycle arrest, apoptosis induction)
The enzymatic inhibition by pyrrolo[3,2-c]pyridine derivatives translates into significant effects at the cellular level, primarily demonstrating potent antiproliferative activity against a range of human cancer cell lines.
Derivatives designed as tubulin polymerization inhibitors showed excellent antitumor activities. tandfonline.com Compound 10t , for example, displayed potent antiproliferative effects against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the nanomolar range. nih.gov Further investigation into its cellular effects showed that at concentrations of 0.12 µM to 0.36 µM, compound 10t caused a significant arrest of the cell cycle in the G2/M phase and induced apoptosis. tandfonline.comnih.gov
Similarly, FMS kinase inhibitors with the pyrrolo[3,2-c]pyridine scaffold showed strong potency against ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov A key finding was the selectivity of these compounds for cancer cells over normal fibroblasts. Compound 1r , for instance, was 3.21 to 38.13 times more selective towards cancer cells than normal HS 27 fibroblasts. nih.gov
| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 10t | Tubulin Polymerization Inhibitor | HeLa | 0.12 |
| SGC-7901 | 0.15 | ||
| MCF-7 | 0.21 | ||
| 1r | FMS Kinase Inhibitor | Ovarian Cancer Panel | 0.15 - 1.78 |
| Prostate Cancer Panel | 0.15 - 1.78 | ||
| Breast Cancer Panel | 0.15 - 1.78 |
Structure-Activity Relationship (SAR) Studies of Pyrrolo[3,2-c]pyridine Scaffolds and their Derivatization
SAR studies have been crucial in optimizing the potency, selectivity, and metabolic properties of pyrrolo[3,2-c]pyridine derivatives.
In the development of MPS1 inhibitors, research focused on modifying the 6-anilino substituent of the pyrrolopyridine core. nih.gov The initial hit compound contained an electron-rich 3,4-dimethoxy aniline (B41778) group, which was identified as a potential metabolic liability. Replacing this group was a key strategy that ultimately led to the discovery of more stable and selective inhibitors. nih.gov
For the tubulin-binding derivatives, SAR analysis revealed that the nature of the B-ring (an aryl moiety) significantly influenced antiproliferative activity. nih.gov The introduction of electron-donating groups, such as methyl (CH₃) or methoxy (B1213986) (OCH₃), at the para-position of the B-ring led to an increase in activity. Conversely, electron-withdrawing groups like fluorine (F) tended to decrease activity. The most potent compound, 10t , featured an indolyl moiety as the B-ring, which conferred the strongest antiproliferative effects. nih.gov
In the context of FMS kinase inhibitors, SAR studies guided the optimization of diarylamide and diarylurea derivatives, leading to the identification of compound 1r with superior potency. nih.gov The specific substitutions on the aryl rings were critical for achieving high affinity and selectivity for the FMS kinase.
Probe Development and Biological Tool Applications
The development of potent, selective, and well-characterized inhibitors can provide valuable chemical probes or "tool compounds" for basic biological research. These tools are essential for elucidating the cellular functions of target proteins.
The highly optimized MPS1 inhibitor, CCT251455 , is described as an attractive tool compound to further explore the therapeutic potential of MPS1 inhibition. nih.gov Its high potency (P-MPS1 IC₅₀ = 0.04 μM), selectivity against a broad panel of other kinases, and favorable oral pharmacokinetic profile make it an excellent reagent for in vitro and in vivo studies to dissect the roles of MPS1 in cell cycle control and cancer biology. nih.gov Such a tool allows researchers to pharmacologically inhibit a specific protein with high precision, helping to validate it as a drug target and uncover new biological pathways.
Applications As Building Blocks and Research Intermediates
Synthesis of Complex Heterocyclic Systems
The aldehyde functionality of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a classical reactive site for constructing more complex molecular architectures. Aldehydes are precursors for a multitude of chemical transformations, including but not limited to:
Condensation Reactions: With amines, hydrazines, or active methylene (B1212753) compounds to form imines, hydrazones, or Knoevenagel condensation products, respectively. These products can then undergo further cyclization to yield fused heterocyclic systems.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethyl-pyrrolopyridines.
Wittig and Related Reactions: Conversion of the aldehyde to an alkene, allowing for the introduction of various side chains.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other key functional groups for further elaboration.
While these are standard transformations for aldehydes, specific examples and detailed research findings detailing the use of this compound in the synthesis of novel complex heterocyclic systems are not available in the reviewed literature. Studies on related isomers, such as other fluoro-substituted or non-fluorinated pyrrolopyridine aldehydes, have demonstrated their utility in building complex structures, but a direct extrapolation of these results would be speculative.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems. The 7-Fluoro-1H-pyrrolo[3,2-c]pyridine scaffold is of interest due to its presence in molecules with kinase inhibitory activity. Fluorine atoms can be beneficial in probe design, as they can enhance binding affinity, improve metabolic stability, and serve as a reporter group for ¹⁹F NMR studies.
The aldehyde group could be used to tether the molecule to other functionalities, such as:
Fluorescent dyes for imaging applications.
Biotin or other affinity tags for pull-down experiments to identify protein targets.
Photo-reactive groups for covalent labeling of binding partners.
However, there is no specific published research detailing the synthesis or application of chemical probes derived directly from this compound. The potential utility remains theoretical in the absence of dedicated studies.
Utility in Diverse Synthetic Pathways Beyond Medicinal Chemistry
Beyond its potential in drug discovery, the unique electronic and structural features of this compound could make it a valuable building block in materials science. Heterocyclic aromatic compounds are widely used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substitution can modulate the electronic properties (HOMO/LUMO levels) and influence the solid-state packing of organic materials.
The aldehyde functionality provides a synthetic handle to incorporate the 7-fluoro-pyrrolopyridine moiety into larger conjugated systems or polymers. Despite this potential, a search of the current literature did not yield any studies describing the use of this compound in materials science or other synthetic applications outside of a medicinal chemistry context.
Future Research Directions for this compound
The unique structural features of this compound, a fluorinated azaindole derivative, position it as a compound of significant interest for future research endeavors. The presence of a fluorine atom, a pyrrolopyridine core, and a reactive aldehyde group offers a multitude of avenues for exploration in synthetic chemistry, materials science, and computational studies. This article outlines key future research directions and unexplored avenues for this promising scaffold.
Q & A
Basic: What synthetic methodologies are effective for preparing 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?
Answer:
A common approach involves fluorination of the pyrrolopyridine core using agents like Selectfluor® (1.5 equivalents) in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (70°C). Post-reaction, purification via column chromatography (DCM/EA mixtures) is critical to isolate the aldehyde-functionalized product. Key steps include:
- Fluorination : Optimize stoichiometry and reaction time to minimize byproducts (e.g., over-fluorination).
- Purification : Use gradient elution to separate the aldehyde from unreacted starting materials .
Example Reaction Conditions from Literature:
| Step | Reagent/Condition | Amount/Temperature | Yield |
|---|---|---|---|
| Fluorination | Selectfluor® in MeCN/EtOH | 70°C, 12 hours | 29% |
| Purification | DCM/EA (4:1) column | Room temperature | - |
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- ^1H/^19F NMR : Identify proton environments (e.g., aromatic protons at δ ~7.2–8.2 ppm) and fluorine substitution patterns (e.g., δ −172.74 ppm for C-F) .
- HRMS : Confirm molecular ion ([M+H]+) with <3 ppm error.
- X-ray crystallography : Resolve regiochemical ambiguities (e.g., fluorine position) if single crystals are obtainable .
Key NMR Peaks (DMSO-d6):
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-5 | 7.23 | d (J=4.7 Hz) | Pyrrolopyridine |
| H-2 | 7.59 | t (J=2.3 Hz) | Fluorinated ring |
| ^19F | -172.74 | - | C-F bond |
Advanced: How can low yields in fluorination steps be addressed?
Answer:
Low yields often stem from incomplete fluorination or side reactions. Mitigation strategies include:
- Solvent Optimization : Use anhydrous MeCN to enhance Selectfluor® reactivity.
- Catalysis : Introduce Lewis acids (e.g., BF3·Et2O) to stabilize intermediates.
- Temperature Gradients : Start at 50°C to activate the reagent, then increase to 70°C to drive completion .
Note : Parallel monitoring via TLC or in-situ NMR can identify reaction progress and adjust conditions dynamically.
Advanced: How to resolve discrepancies between experimental and computational spectral data?
Answer:
- 2D NMR (COSY, NOESY) : Confirm proton-proton correlations to rule out misassignments.
- Isotopic Labeling : Use ^13C-labeled analogs (e.g., Indole-3-carboxaldehyde-^13C) to track carbon environments .
- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate structures .
Advanced: What strategies stabilize the aldehyde group during functionalization?
Answer:
The aldehyde’s susceptibility to oxidation/nucleophilic attack requires:
- Inert Atmosphere : Conduct reactions under N2/Ar to prevent oxidation.
- Protecting Groups : Use acetals or thioacetals temporarily during harsh reactions (e.g., coupling with amines).
- Low-Temperature Storage : Store at -20°C under desiccation to avoid hydrate formation .
Advanced: How does fluorination impact electronic properties and reactivity?
Answer:
Fluorine’s electronegativity alters electron density, affecting:
- Reactivity : Deactivates the pyrrolopyridine core toward electrophilic substitution but enhances C-H acidity.
- Cross-Coupling : Fluorine substituents may sterically hinder Pd-catalyzed reactions (e.g., Suzuki couplings). Use bulky ligands (XPhos) to improve efficiency .
Electronic Effects Observed:
| Property | Impact of Fluorine |
|---|---|
| pKa of NH | Decreased (more acidic) |
| HOMO-LUMO Gap | Increased (blue-shifted absorbance) |
Advanced: What analytical workflows ensure batch-to-batch consistency?
Answer:
- HPLC-PDA/MS : Quantify purity (>98%) and detect trace impurities (e.g., unfluorinated byproducts).
- Elemental Analysis : Validate C/H/N/F ratios within 0.4% of theoretical values.
- Stability Studies : Monitor aldehyde degradation under stress conditions (heat, light) using accelerated aging tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
